

# Preliminary Toxicological Profile of CH-223191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH-223191 |           |
| Cat. No.:            | B1684373  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preliminary toxicological data for **CH-223191**. It is intended for research and informational purposes only. A comprehensive toxicological assessment of **CH-223191** has not been published in the public domain. Standardized regulatory toxicology studies, such as acute, sub-chronic, and chronic toxicity, genotoxicity, and carcinogenicity studies, are largely unavailable. Therefore, this guide should be considered a preliminary overview and not a complete safety evaluation.

### Introduction

**CH-223191**, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a potent and specific synthetic antagonist of the aryl hydrocarbon receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that mediates the toxic effects of a variety of environmental pollutants, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3] **CH-223191** has been widely used as a research tool to investigate the mechanisms of AhR-mediated toxicity and to explore the therapeutic potential of AhR antagonism. It is a "pure" antagonist, meaning it does not exhibit agonist activity even at high concentrations.[1]

This technical guide provides an in-depth overview of the available preliminary toxicological findings for **CH-223191**, focusing on its intrinsic effects.



# Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism

CH-223191 competitively binds to the ligand-binding domain of the AhR, preventing the binding of AhR agonists such as TCDD.[4] This inhibition blocks the subsequent conformational changes in the AhR, its translocation into the nucleus, and its dimerization with the AhR nuclear translocator (ARNT). Consequently, the AhR/ARNT complex cannot bind to dioxin-responsive elements (DREs) in the DNA, thereby preventing the transcription of target genes, including various cytochrome P450 enzymes like CYP1A1.





Click to download full resolution via product page

**Caption:** Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Point of Inhibition by **CH-223191**.

## **Summary of Preliminary Toxicological Data**



The available toxicological data for **CH-223191** is limited and primarily derived from studies where it was used as a control or blocking agent.

### **Acute, Sub-chronic, and Chronic Toxicity**

Standardized acute, sub-chronic, and chronic toxicity studies for **CH-223191** are not available in the public literature. Consequently, key toxicological parameters such as the LD50 (median lethal dose) and the No-Observed-Adverse-Effect-Level (NOAEL) have not been established.

In a study where male ICR mice were orally administered **CH-223191** at 10 mg/kg daily for 25 days, no adverse effects were reported.[5] However, this was in the context of co-treatment with TCDD, and a full toxicological assessment was not the objective of the study.

### **Genotoxicity and Carcinogenicity**

There are no published studies specifically evaluating the genotoxic or carcinogenic potential of **CH-223191** using standard assays such as the Ames test, in vitro or in vivo micronucleus assays, or long-term carcinogenicity bioassays.

## **Reproductive and Developmental Toxicity**

A significant toxicological finding has been reported in the context of male reproductive health. A study in adult male rats demonstrated that administration of **CH-223191** led to:

- Marked reductions in sperm quality.
- Elevated oxidative stress in testicular tissue.
- Increased sperm DNA fragmentation.
- Severe testicular degeneration.[6]

These findings suggest that AhR plays a crucial role in spermatogenesis and that its inhibition by **CH-223191** can have disruptive effects on male fertility.[6]

No specific studies on the developmental toxicity of **CH-223191** are currently available.

### In Vitro Cytotoxicity and Cell Proliferation



The effects of **CH-223191** on cell viability and proliferation appear to be cell-line and species-specific, with some conflicting reports.

- Hepatoma Cells: In murine hepatoma (Hepa1) cells, CH-223191 did not significantly decrease cell viability.[7] Conversely, in human hepatoma (HepG2) cells, a significant loss of viability was observed at the highest concentration tested (10 μM) after 72 hours.[7] Interestingly, at this high concentration, CH-223191 was also observed to have a proproliferative effect in both cell lines.[7][8]
- Colon Carcinoma Cells: In contrast to the pro-proliferative effects in hepatoma cells, CH-223191 was found to inhibit the proliferation of human colon carcinoma cells (HT-29 and HCT116).[9]
- Canine Coronavirus Infected Cells: In A72 cells infected with canine coronavirus (CCoV),
   CH-223191 was shown to increase cell viability at concentrations of 2, 5, 10, and 20 μΜ.[10]

These disparate findings highlight the need for further investigation into the cell-type-specific effects of **CH-223191**.

### **Mitochondrial Effects**

One study has suggested that **CH-223191** may induce mitochondrial dysfunction and the formation of reactive oxygen species (ROS) in HepG2 cells.[11][12] This finding suggests a potential off-target effect that is independent of its AhR antagonist activity and warrants further investigation.

## **Quantitative Toxicological Data**

The available quantitative data on the toxicology of **CH-223191** is sparse. The following table summarizes the key findings.



| Endpoint                                              | Test System                         | Concentration/<br>Dose                                          | Effect                                                                                                         | Reference |
|-------------------------------------------------------|-------------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Cell<br>Viability                            | Murine<br>Hepatoma<br>(Hepa1) cells | Up to 10 μM                                                     | No significant decrease in viability. Proproliferative at 10 μM.                                               | [7]       |
| Human<br>Hepatoma<br>(HepG2) cells                    | 10 μΜ                               | Significant loss of viability after 72 hours. Proproliferative. | [7]                                                                                                            |           |
| Human Colon<br>Carcinoma (HT-<br>29, HCT116)<br>cells | 10 μΜ                               | Inhibition of proliferation.                                    | [9]                                                                                                            |           |
| Mitochondrial<br>Function                             | Human<br>Hepatoma<br>(HepG2) cells  | Not specified                                                   | Induction of mitochondrial dysfunction and ROS formation.                                                      | [11][12]  |
| Reproductive<br>Toxicity                              | Adult Male Rats                     | Not specified                                                   | Reduced sperm quality, increased oxidative stress, increased sperm DNA fragmentation, testicular degeneration. | [6]       |
| In Vivo (short-<br>term)                              | Male ICR Mice                       | 10 mg/kg/day<br>(oral) for 25 days                              | No reported adverse effects (in the context of TCDD cotreatment).                                              | [5]       |



# Experimental Protocols In Vitro Cell Viability Assay

Objective: To assess the effect of CH-223191 on the viability and proliferation of cultured cells.

Methodology (based on studies in hepatoma and colon carcinoma cells):[7][9]

- Cell Culture: Murine (Hepa1) or human (HepG2, HT-29, HCT116) cells are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of **CH-223191** (e.g., 0.1 to  $10~\mu\text{M}$ ) or vehicle control (e.g., DMSO).
- Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours).
- Viability Assessment: Cell viability is determined using a standard assay such as the WST-1
  or MTT assay, which measures mitochondrial activity as an indicator of viable cells.
- Proliferation Assessment: Cell proliferation can be measured by methods such as BrdU incorporation assays.
- Data Analysis: Results are expressed as a percentage of the vehicle-treated control.
   Statistical analysis is performed to determine significant differences.





Click to download full resolution via product page

Caption: General workflow for an in vitro cell viability and proliferation assay.

### In Vivo Study of TCDD-Induced Toxicity Amelioration



Objective: To evaluate the ability of CH-223191 to prevent TCDD-induced toxicity in vivo.

Methodology (based on a study in male ICR mice):[5]

- Animals: Male ICR mice (e.g., 6 weeks old) are used.
- Acclimation: Animals are acclimated to laboratory conditions.
- · Dosing Regimen:
  - A control group receives the vehicle (e.g., corn oil).
  - A treatment group receives CH-223191 (e.g., 10 mg/kg in corn oil) orally once a day for a specified period (e.g., 25 days).
  - After a pre-treatment period with CH-223191 (e.g., one week), mice are treated with a single intraperitoneal injection of TCDD (e.g., 100 μg/kg in corn oil).
- Monitoring: Body weight is monitored throughout the study.
- Terminal Procedures: At the end of the study, animals are euthanized. Blood and liver tissue are collected.
- Analysis:
  - Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for fat content and other pathological changes.
  - Biochemical Analysis: Plasma levels of liver enzymes such as AST (aspartate aminotransferase) and ALT (alanine aminotransferase) are measured.
  - Gene Expression: Expression of AhR target genes, such as CYP1A1, in the liver is analyzed by methods like Western blotting or qRT-PCR.
- Data Analysis: Data from the different treatment groups are compared statistically.

### **Discussion and Future Directions**



The currently available data on the toxicology of **CH-223191** are insufficient to draw firm conclusions about its safety profile. While it appears to have a low order of toxicity in some short-term in vivo studies aimed at evaluating its efficacy against TCDD, the findings of potential male reproductive toxicity and mitochondrial dysfunction are significant and require further investigation.

The conflicting results regarding its effects on cell proliferation in different cell lines underscore the complexity of its biological activity and suggest the possibility of off-target effects that are independent of AhR antagonism.

To establish a comprehensive understanding of the safety of **CH-223191**, the following studies are warranted:

- Acute, sub-chronic, and chronic toxicity studies in at least two species to determine the LD50 and NOAEL.
- A battery of genotoxicity tests, including the Ames test and in vivo micronucleus assay.
- · Carcinogenicity bioassays.
- Comprehensive reproductive and developmental toxicity studies.
- Safety pharmacology studies to assess potential effects on the cardiovascular, respiratory, and central nervous systems.
- ADME (absorption, distribution, metabolism, and excretion) and toxicokinetic studies to understand its disposition in the body.

### Conclusion

**CH-223191** is a valuable research tool for studying AhR biology and toxicology. However, the preliminary toxicological data are limited and highlight potential areas of concern, particularly regarding male reproductive health and mitochondrial function. Researchers and drug development professionals should exercise caution and consider these potential liabilities. A comprehensive toxicological evaluation is necessary to fully characterize the safety profile of **CH-223191** before any consideration for further development.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. invivogen.com [invivogen.com]
- 2. apexbt.com [apexbt.com]
- 3. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds PMC [pmc.ncbi.nlm.nih.gov]
- 4. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl hydrocarbon receptor signaling in male fertility: Protective role of resveratrol and disruptive effects of CH223191 in adult male rats PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicological Profile of CH-223191: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684373#preliminary-studies-using-ch-223191-in-toxicology]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com